N-(4-fluorobenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves the reaction of 4-fluorobenzylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar thiazole structure but differs in the substituents on the phenyl ring.
N-[(4-FLUOROPHENYL)(2-FUROYLAMINO)METHYL]-2-FURAMIDE: Contains a furan ring instead of a thiazole ring, leading to different chemical properties.
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17FN4O2S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H17FN4O2S/c20-14-8-6-13(7-9-14)11-21-17(25)10-16-12-27-19(23-16)24-18(26)22-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,21,25)(H2,22,23,24,26) |
InChI Key |
LJLDFVPEGPPEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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